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Compound of Interest

Compound Name: Pdino

Cat. No.: B8222528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the energy level alignment between

the electron transport layer (ETL) PDINO (N,N'-Bis(N,N-dimethylpropan-1-amine

oxide)perylene-3,4,9,10-tetracarboxylic diimide) and common photoactive layers used in

organic and perovskite solar cells. Understanding this alignment is crucial for optimizing device

performance by facilitating efficient charge extraction and minimizing energy losses at the

ETL/photoactive layer interface.

Quantitative Energy Level Data
The following tables summarize the highest occupied molecular orbital (HOMO), lowest

unoccupied molecular orbital (LUMO), and work function (Φ) values for PDINO and various

photoactive materials. These values are critical for predicting and understanding the interfacial

energetics that govern charge transfer processes in photovoltaic devices.

Table 1: Energy Levels of PDINO (Electron Transport Layer)

Material HOMO (eV) LUMO (eV)
Work Function
(Φ) (eV)

Measurement
Technique(s)

PDINO ~ -7.0 ~ -4.0 ~ -3.8 Estimated*
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*Note: Experimental values for the HOMO, LUMO, and work function of PDINO are not readily

available in the reviewed literature. The values presented are estimations based on the known

electron-transporting properties of perylene diimide derivatives, which typically possess deep

LUMO and HOMO levels, and their function in reducing the work function of cathodes.

Table 2: Energy Levels of Common Organic Photovoltaic (OPV) Photoactive Layers

Donor
Material

HOMO
(eV)

LUMO
(eV)

Acceptor
Material

HOMO
(eV)

LUMO
(eV)

Measure
ment
Techniqu
e(s)

PM6

(PBDB-T-

2F)

-5.56 -3.63 Y6 -5.65 -4.20

Cyclic

Voltammetr

y

Table 3: Energy Levels of Common Perovskite Photoactive Layers

Perovskite
Material

Valence Band
Maximum
(VBM) (eV)

Conduction
Band Minimum
(CBM) (eV)

Band Gap (eV)
Measurement
Technique(s)

MAPbI₃ -5.4 to -5.8 ~ -3.9 ~ 1.55

UPS, IPES,

Optical

Spectroscopy

FAPbI₃ ~ -5.6 ~ -4.1 1.48 - 1.51

UPS, IPES,

Optical

Spectroscopy

Experimental Protocols
The determination of energy levels in thin-film electronic materials is predominantly carried out

using photoelectron spectroscopy techniques. Below are detailed methodologies for Ultraviolet

Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES), the

primary experimental tools for measuring HOMO/valence band and LUMO/conduction band

energies, respectively.
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Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO
and Work Function Measurement
Objective: To determine the highest occupied molecular orbital (HOMO) energy and the work

function (Φ) of a thin film material.

Methodology:

Sample Preparation:

Substrates (e.g., ITO-coated glass, silicon wafers) are sequentially cleaned in ultrasonic

baths of deionized water, acetone, and isopropanol for 15 minutes each.

Substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to

remove organic residues and improve the surface wettability.

The thin film of the material of interest (e.g., PDINO, photoactive layer) is deposited onto

the cleaned substrate using a suitable technique such as spin-coating, thermal

evaporation, or doctor blading in a controlled environment (e.g., nitrogen-filled glovebox).

The sample is then transferred to the ultra-high vacuum (UHV) analysis chamber of the

UPS system without exposure to ambient air.

UPS Measurement:

The sample is irradiated with a monochromatic ultraviolet light source, typically a helium

discharge lamp emitting He I radiation (hν = 21.22 eV).

A negative bias (e.g., -5 V to -15 V) is applied to the sample to overcome the work function

of the analyzer and allow for the detection of the secondary electron cutoff.

The kinetic energy of the photoemitted electrons is measured by a hemispherical electron

energy analyzer.

The UPS spectrum is recorded, plotting the photoemission intensity as a function of the

binding energy.
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Data Analysis:

Work Function (Φ): The work function is determined from the secondary electron cutoff

(SEC) edge of the spectrum using the equation: Φ = hν - E_cutoff, where hν is the incident

photon energy and E_cutoff is the kinetic energy at the SEC.

HOMO Level: The HOMO level is determined from the onset of the photoemission

spectrum in the low binding energy region (valence band region). The intersection of the

tangent to the leading edge of the HOMO peak with the baseline provides the HOMO

onset relative to the Fermi level. The absolute HOMO energy is then calculated by adding

the work function to this value.

Inverse Photoemission Spectroscopy (IPES) for LUMO
Measurement
Objective: To determine the lowest unoccupied molecular orbital (LUMO) energy of a thin film

material.

Methodology:

Sample Preparation:

Sample preparation follows the same procedure as for UPS measurements to ensure a

clean and well-defined surface. The sample is introduced into the UHV chamber of the

IPES system.

IPES Measurement:

A low-energy electron beam (typically in the range of 0-20 eV) is directed onto the sample

surface.

When the incident electrons transition into the unoccupied states of the material, photons

are emitted.

The emitted photons are detected by a band-pass photon detector (e.g., a Geiger-Müller

tube with a CaF₂ window or a solid-state detector).
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The IPES spectrum is recorded by scanning the kinetic energy of the incident electrons

while keeping the photon detection energy fixed (isochromat mode).

Data Analysis:

LUMO Level: The LUMO level is determined from the onset of the photon emission signal

in the IPES spectrum. The intersection of the tangent to the leading edge of the first

unoccupied state peak with the baseline gives the LUMO energy relative to the Fermi

level. The absolute LUMO energy can then be determined.

Visualization of Energy Level Alignment
The following diagrams, generated using the DOT language for Graphviz, illustrate the energy

level alignment at the interface between PDINO and common photoactive layers.

PDINO and PM6:Y6 Interface
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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